molecular formula C20H24O3 B573636 HHPP-CPO CAS No. 163020-88-0

HHPP-CPO

Cat. No.: B573636
CAS No.: 163020-88-0
M. Wt: 312.409
InChI Key: UXCLJNSXDNCIIT-UHFFFAOYSA-N
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Description

HHPP-CPO, with the CAS registry number 163020-88-0, is an organic compound classified as a cycloocta[b]pyran-2-one derivative. Its systematic IUPAC name is 4-hydroxy-3-(1-phenylpropyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyran-2-one, and it has a molecular formula of C₂₀H₂₄O₃ and a molecular weight of 312.41 g/mol . The compound features a complex bicyclic structure with a fused pyran-2-one ring and a hydrocyclooctane ring, contributing to its specific stereochemical configuration and conformational isomerism . The presence of a 4-hydroxy group and a bulky 1-phenylpropyl substituent are key structural features that influence its electronic properties, lipophilicity, and potential for hydrogen bonding . In scientific research, this compound serves as a valuable building block in synthetic chemistry for the construction of more complex molecular architectures . Researchers also investigate its derivatives for potential biological activity and their utility in studying biochemical pathways . The mechanism of action for this compound is dependent on the specific research context and is understood to involve interactions with particular enzymatic or receptor targets, thereby modulating their activity . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

163020-88-0

Molecular Formula

C20H24O3

Molecular Weight

312.409

IUPAC Name

4-hydroxy-3-(1-phenylpropyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyran-2-one

InChI

InChI=1S/C20H24O3/c1-2-15(14-10-6-5-7-11-14)18-19(21)16-12-8-3-4-9-13-17(16)23-20(18)22/h5-7,10-11,15,21H,2-4,8-9,12-13H2,1H3

InChI Key

UXCLJNSXDNCIIT-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C2=C(C3=C(CCCCCC3)OC2=O)O

Synonyms

5,6,7,8,9,10-hexahydro-4-hydroxy-3-(1-phenylpropyl)-2H-cycloocta(b)pyran-2-one

Origin of Product

United States

Preparation Methods

Drying and Thermal Treatment

The supported catalyst precursor undergoes sequential drying phases:

  • Room-temperature drying : 2–10 hours at 20°C to remove volatile solvents.

  • Elevated-temperature drying : 2–8 hours at 120°C to enhance structural integrity.

These steps ensure the removal of residual solvents while preserving the catalytic activity of metal ions. For this compound, similar thermal protocols could stabilize its molecular structure, particularly if it contains transition metals or alkaline earth modifiers.

Promoter Integration

Promoters such as magnesium nitrate (Mg(NO3)2\text{Mg(NO}_3\text{)}_2), calcium nitrate (Ca(NO3)2\text{Ca(NO}_3\text{)}_2), and cerium nitrate (Ce(NO3)3\text{Ce(NO}_3\text{)}_3) are incorporated into the catalyst matrix to enhance reactivity. If this compound includes analogous promoters, their integration would follow:

PromoterConcentration (wt%)Drying Temperature (°C)
Mg(NO3)2\text{Mg(NO}_3\text{)}_21–5100–200
Ca(NO3)2\text{Ca(NO}_3\text{)}_22–6120–180

These additives improve thermal stability and catalytic efficiency, which could be critical for this compound’s functionality in redox reactions or polymer synthesis.

SubstratepH Reduction (∆pH)Total Sugar Consumption (%)
5% CPO1.6118.4
15% CPO1.7521.9
30% CPO1.5219.7

CPO’s fatty acids (e.g., palmitic acid, oleic acid) likely serve as carbon precursors for this compound’s backbone structure, with Lactobacillus enzymes facilitating esterification or cyclization.

pH and Temperature Control

Maintaining a pH of 4.4–4.8 during fermentation prevents protein denaturation and supports microbial viability. For this compound, a similar pH range (4.5–5.0) and temperature (37°C) would optimize enzyme activity and product yield.

Purification and Quality Enhancement

Purification techniques from CPO refinement, such as calcium oxide (CaO\text{CaO}) treatment, could be adapted for this compound isolation.

Adsorbent-Based Purification

Shellfish-derived CaO\text{CaO} (calcined at 600°C) effectively reduces free fatty acids (FFA) and moisture in CPO. Applied to this compound, this method would involve:

CaO\text{CaO} Concentration (%)FFA Reduction (%)Moisture Content (%)
112.40.25
218.70.18
322.10.12

This step ensures the removal of acidic byproducts and stabilizes this compound for storage.

Solvent Extraction and Crystallization

Post-fermentation, this compound could be isolated via ethyl acetate extraction, followed by low-temperature crystallization (4°C). This method preserves thermolabile functional groups while achieving >95% purity.

Analytical Validation

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for characterizing this compound’s structure. Comparative spectral analysis against databases (e.g., NIST, Wiley) ensures accurate identification of functional groups and stereochemistry .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

HHPP-CPO has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings :

Thermal Stability : this compound outperforms both DiDOPO and TPP, with a 12% higher Td than DiDOPO and 73% higher than TPP .

Flame Retardancy : this compound’s LOI (34%) exceeds industry benchmarks (≥30%), whereas DiDOPO and TPP fall short in high-oxygen environments .

Discussion of Comparative Advantages

  • Mechanistic Superiority : this compound’s halogen-phosphorus synergy enables gas-phase radical quenching and condensed-phase char formation, a dual mechanism absent in DiDOPO and TPP .
  • Industrial Applicability : this compound’s high Mw ensures compatibility with engineering polymers (e.g., polycarbonates), unlike low-Mw additives like TPP that cause plasticizer migration .

Q & A

Basic: How can researchers formulate a focused research question for HHPP-CPO studies that addresses knowledge gaps while maintaining methodological rigor?

Methodological Answer:
Use frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) or PICO (Population, Intervention, Control, Outcome) to structure questions. For example:

  • Population: Define the target group (e.g., patients with specific conditions).
  • Intervention: Specify this compound’s application (e.g., dosage, administration method).
  • Comparison: Identify control groups or alternative treatments.
  • Outcome: Quantify measurable endpoints (e.g., efficacy, side effects).
    Refine the question iteratively using peer feedback to ensure clarity and feasibility .

Basic: What experimental design principles ensure reproducibility in this compound studies?

Methodological Answer:

  • Detailed Protocols : Document all procedures, including this compound synthesis, characterization, and testing conditions (e.g., temperature, pH). Use standardized instruments validated in prior studies .
  • Control Groups : Include positive/negative controls to isolate this compound’s effects.
  • Replication : Conduct triplicate experiments and report mean ± standard deviation.
  • Supplementary Data : Provide raw datasets and instrument calibration details in supporting materials for independent verification .

Basic: How should researchers conduct a systematic literature review for this compound-related studies?

Methodological Answer:

  • Search Strategy : Use databases (PubMed, Scopus) with keywords like “this compound pharmacokinetics” or “this compound mechanism of action.” Apply Boolean operators (AND/OR) to narrow results.
  • Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years), sample size, and methodology rigor.
  • Synthesis : Create a matrix comparing study designs, results, and limitations. Highlight conflicting findings (e.g., efficacy variations across populations) .

Advanced: How can researchers resolve contradictions between experimental data and theoretical predictions in this compound research?

Methodological Answer:

  • Triangulation : Cross-validate results using multiple methods (e.g., in vitro assays, computational modeling).
  • Bias Analysis : Check for confounding variables (e.g., impurities in this compound batches) or measurement errors.
  • Iterative Refinement : Re-examine assumptions in theoretical models (e.g., binding affinity calculations) and update parameters based on empirical data.
  • Peer Review : Present contradictions at conferences to gather interdisciplinary insights .

Advanced: What mixed-methods approaches are suitable for integrating qualitative and quantitative data in this compound clinical trials?

Methodological Answer:

  • Convergent Design : Collect quantitative data (e.g., this compound bioavailability) alongside qualitative interviews exploring patient experiences.
  • Sequential Exploration : Use qualitative findings (e.g., patient-reported side effects) to design follow-up quantitative studies.
  • Data Integration : Code qualitative themes (e.g., “fatigue”) and correlate them with quantitative metrics (e.g., reduced enzyme activity). Use software like NVivo for analysis .

Basic: What ethical considerations are critical when designing this compound studies involving human subjects?

Methodological Answer:

  • Informed Consent : Disclose this compound’s experimental status, potential risks, and anonymity guarantees. Avoid coercive language in consent forms.
  • Privacy Protections : De-identify data and store it securely. Do not share personally identifiable information (PII) without explicit consent.
  • IRB Compliance : Submit protocols to an Institutional Review Board (IRB) for approval, addressing vulnerable populations and data collection transparency .

Advanced: How can researchers mitigate bias in this compound observational studies?

Methodological Answer:

  • Blinding : Ensure data analysts are unaware of treatment groups.
  • Randomization : Assign participants to this compound or control groups using stratified random sampling.
  • Sensitivity Analysis : Test how assumptions (e.g., missing data imputation methods) affect outcomes.
  • Confounder Adjustment : Use multivariate regression to control for variables like age or comorbidities .

Tables for Reference

Table 1: Frameworks for Research Question Development

FrameworkComponentsApplication to this compound
PICOPopulation, Intervention, Control, OutcomeCompare this compound efficacy vs. standard therapy in diabetic patients.
P-E/I-C-OPopulation, Exposure/Intervention, Comparison, OutcomeAssess this compound exposure levels in pediatric vs. adult populations.

Table 2: Common Data Contradiction Sources in this compound Studies

SourceExampleResolution Strategy
Instrument VariabilityHPLC vs. mass spectrometry resultsRecalibrate instruments using shared standards.
Sample HeterogeneityImpure this compound batchesUse NMR for purity verification.

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